6-(Tert-butyldimethylsilyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyldimethylsilyl (TBDMS or TBS) group is often used in organic chemistry as a protecting group for alcohols . It’s known for its stability and resistance to hydrolysis, making it useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “6-(Tert-butyldimethylsilyl)-1H-indazole” were not found, the general approach to introduce the TBDMS group involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . This reaction typically yields tert-butyldimethylsilyl ethers .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bound to a tert-butyl group and two methyl groups . This structure contributes to the steric bulk and hydrolytic stability of TBDMS-protected compounds .Chemical Reactions Analysis
TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The exact chemical reactions would depend on the specific compound and reaction conditions.Scientific Research Applications
1. Facile Synthesis of Per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-Cyclodextrin
- Summary of Application: This compound is used as a protected intermediate for the functionalization of the secondary face of macrocycles . It enables the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .
- Methods of Application: The reaction typically results in a mixture containing both under- and oversilylated byproducts. To address this challenge, an approach that centers on the addition of a controlled excess of silylating agent is used to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution with carefully designed solvent mixtures .
- Results or Outcomes: This methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product .
2. Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- Summary of Application: This compound is synthesized for use in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids are designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
- Methods of Application: The compound can be obtained in a one-pot process by heating a mixture of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide .
- Results or Outcomes: The 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine can be obtained with a 78% yield in this one-pot process .
3. Preparation of Isoxazoline N-Oxides
- Summary of Application: Tert-butyldimethylsilyl chloride (TBDMSCl), a compound similar to “6-(Tert-butyldimethylsilyl)-1H-indazole”, is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve reaction of the α-bromonitroalkanes and olefins with TBDMSCl .
- Results or Outcomes: The outcome is the formation of isoxazoline N-oxides .
4. Synthesis of Silyl-Substituted Derivatives
- Summary of Application: Tert-butyldimethylsilyl groups are used in the synthesis of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene . These compounds are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the reaction of 4,4′-bibenzo[c]thiophene with a tert-butyldimethylsilyl group .
- Results or Outcomes: The outcome is the formation of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene .
5. Preparation of Isoxazoline N-Oxides
- Summary of Application: Tert-butyldimethylsilyl chloride (TBDMSCl), a compound similar to “6-(Tert-butyldimethylsilyl)-1H-indazole”, is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve reaction of the α-bromonitroalkanes and olefins with TBDMSCl .
- Results or Outcomes: The outcome is the formation of isoxazoline N-oxides .
6. Synthesis of Silyl-Substituted Derivatives
- Summary of Application: Tert-butyldimethylsilyl groups are used in the synthesis of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene . These compounds are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the reaction of 4,4′-bibenzo[c]thiophene with a tert-butyldimethylsilyl group .
- Results or Outcomes: The outcome is the formation of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl-(1H-indazol-6-yl)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBMVZWNVZTFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682066 |
Source
|
Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyldimethylsilyl)-1H-indazole | |
CAS RN |
1261988-57-1 |
Source
|
Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.